molecular formula C20H28O3 B592650 4-Hydroxyisotretinoin CAS No. 75281-25-3

4-Hydroxyisotretinoin

Cat. No.: B592650
CAS No.: 75281-25-3
M. Wt: 316.441
InChI Key: KGUMXGDKXYTTEY-FAOQNJJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyisotretinoin is a derivative of isotretinoin, a retinoid commonly used in the treatment of severe acne. This compound is a hydroxylated form of isotretinoin, which means it has an additional hydroxyl group (-OH) attached to its molecular structure. The presence of this hydroxyl group can influence its chemical properties and biological activities.

Mechanism of Action

Target of Action

4-Hydroxyisotretinoin, a derivative of vitamin A, primarily targets retinoid receptors . These receptors play a crucial role in cell differentiation, survival, and apoptosis .

Mode of Action

It is known to interact with its targets, the retinoid receptors, leading to changes in cell cycle progression, cell differentiation, survival, and apoptosis . These actions result in a significant reduction in sebum production, which prevents the blockage of pores and growth of acne-causing bacteria .

Biochemical Pathways

This compound affects several biochemical pathways. After enzyme-catalyzed degradation, this compound is metabolized via the this compound oxidase pathway to glycine . This process influences various downstream effects, including the reduction of sebum production and prevention of pore blockage .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with an initial lag time of about 0.5–2 hours . It reaches steady-state concentrations within 10 days at certain doses . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its potent anti-acne effects. It reduces sebum production, prevents pore blockage, and inhibits the growth of acne-causing bacteria . Additionally, it has been associated with increased hair loss and telogen effluvium with long-term use in higher doses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s anti-inflammatory properties make it a potentially applicable and versatile therapy for a wide variety of dermatologic conditions . Its efficacy can be influenced by factors such as the severity of the condition being treated, the patient’s overall health status, and other individual factors .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Hydroxyisotretinoin are closely related to its parent compound, isotretinoin. Isotretinoin and its metabolites, including this compound, have been shown to have significant effects on cellular processes, primarily through their interactions with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound, like isotretinoin, has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, isotretinoin and its metabolites have been shown to reduce sebum production, preventing the blockage of pores and growth of acne-causing bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with the cytochrome P450 (CYP) enzyme CYP26 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies provide valuable insights into the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that higher dosages can lead to more pronounced effects, but may also result in toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the CYP26 enzyme, which initiates the catabolism of all-trans retinoic acid (tRA) and limits the effects of tRA .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes determine the localization and accumulation of this compound in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyisotretinoin typically involves the hydroxylation of isotretinoin. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of the hydroxyl group to the desired position on the isotretinoin molecule .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyisotretinoin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxyisotretinoin has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyisotretinoin is unique due to its additional hydroxyl group, which can enhance its solubility and potentially alter its biological activity compared to isotretinoin. This modification may result in different therapeutic effects and side effect profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2Z,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-FAOQNJJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75281-25-3
Record name 4-Hydroxyisotretinoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075281253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYISOTRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68UKK8PG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.